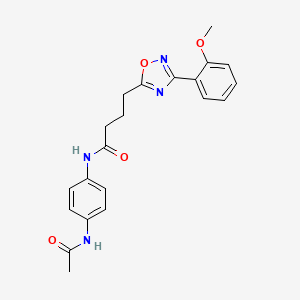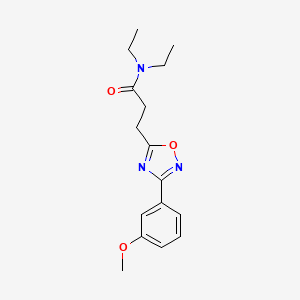![molecular formula C18H20N2O6S B7697345 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool.
作用机制
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide selectively binds to the pore region of Kv1.3, blocking the flow of potassium ions through the channel. This leads to a decrease in the membrane potential and cellular excitability, which can have downstream effects on various cellular processes. The specificity of this compound for Kv1.3 makes it a valuable tool for studying the role of this channel in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The inhibition of Kv1.3 by this compound has been shown to have a number of biochemical and physiological effects. In immune cells, it can lead to a decrease in cytokine production and proliferation, which may have implications for the treatment of autoimmune diseases. In neurons, it can affect the firing properties and synaptic plasticity, which may be relevant to the study of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide in lab experiments is its specificity for Kv1.3, which allows researchers to selectively manipulate the activity of this channel without affecting other ion channels. However, one limitation is that this compound is not a natural compound, and its effects may not fully reflect the physiological effects of Kv1.3 inhibition. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability and use in certain experiments.
未来方向
There are several potential future directions for research involving N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide. One area of interest is the study of its effects on immune function and inflammation, particularly in the context of autoimmune diseases. Another area of interest is the study of its effects on neuronal function and plasticity, which may have implications for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成方法
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide is synthesized through a multi-step process involving the reaction of various reagents in specific conditions. The first step involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(N-propylsulfamoyl)phenol to form the intermediate compound, which is subsequently reacted with 2-bromoacetic acid to form the final product, this compound.
科学研究应用
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific potassium channel, known as Kv1.3, which is involved in the regulation of membrane potential and cellular excitability. This makes this compound a useful tool for studying the role of Kv1.3 in various physiological and pathological processes, such as immune function, inflammation, and neurodegeneration.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-2-9-19-27(22,23)15-6-4-14(5-7-15)24-11-18(21)20-13-3-8-16-17(10-13)26-12-25-16/h3-8,10,19H,2,9,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLTVNNTKUTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)





![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)

